4-[(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione is a complex organic compound that features a unique combination of functional groups, including a pyrazine ring, a piperidine ring, and a thiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazine derivative, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The final step involves the formation of the thiane ring under specific conditions, such as the use of sulfur-containing reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiane ring to a thiol or thioether.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the pyrazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, thiols, and substituted pyrazine or piperidine derivatives.
Scientific Research Applications
4-[(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione
- 4-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[1-[(1,1-dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O3S/c1-21(17-18(25-2)20-8-7-19-17)13-15-3-9-22(10-4-15)14-16-5-11-26(23,24)12-6-16/h7-8,15-16H,3-6,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKROFAHTFXQEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CC2CCS(=O)(=O)CC2)C3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.